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molecular formula C11H9NO2 B1301539 2-Methylquinoline-3-carboxylic acid CAS No. 635-79-0

2-Methylquinoline-3-carboxylic acid

Cat. No. B1301539
M. Wt: 187.19 g/mol
InChI Key: WXYKQNAKEPRCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656283

Procedure details

Three grams of 2-methylquinoline-3-carboxylic acid (0.012 mol of 3.5 hydrate) is dissolved in 100 mL 15% sodium hydroxide solution and an additional 100 mL H2O is added. The mixture became homogenous. At room temperature is added all at once, 12.0 g nickel peroxide, (0.044 mol, 3.q eq. 20% excess) and the mixture is stirred magnetically for 12 hours. The insolubles are removed by vacuum filtration and washed with water. The filtrate is acidified to pH of 2 and a solid fluffy precipitate forms. It is filtered and dried to give 2.48 g of quinoline-2,3-dicarboxylic acid which is hydrated with 1.3 mol H2O/mol compound as determined by NMR. More product is isolated from the aqueous filtrate by concentration and filtration, bringing the total actual yield to 2.88 g or 100%. The IR Spectrum is identical to product obtained in Example 5 above and has a mp of 271°-277° C.
Quantity
0.012 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3.q
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
12 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]([C:12]([OH:14])=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[OH2:15].[OH-:16].[Na+]>[O-2].[O-2].[O-2].[Ni+3].[Ni+3]>[N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:10]=[C:11]([C:12]([OH:14])=[O:13])[C:2]=1[C:1]([OH:16])=[O:15] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0.012 mol
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C=C1C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Three
Name
3.q
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Ni+3].[Ni+3]

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred magnetically for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insolubles are removed by vacuum filtration
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1=C(C(=CC2=CC=CC=C12)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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